molecular formula C6H4Br3N B3028919 2,3,6-Tribromo-5-methylpyridine CAS No. 393516-82-0

2,3,6-Tribromo-5-methylpyridine

Cat. No. B3028919
CAS RN: 393516-82-0
M. Wt: 329.81
InChI Key: XXEWSVZWDLDXRE-UHFFFAOYSA-N
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Description

2,3,6-Tribromo-5-methylpyridine is a chemical compound with the molecular formula C6H4Br3N . It has a molecular weight of 329.82 . The compound is typically stored in a dark place at room temperature .


Synthesis Analysis

The synthesis of similar pyridine derivatives has been achieved through palladium-catalyzed Suzuki cross-coupling reactions . In these reactions, a brominated pyridine compound is reacted with various arylboronic acids to produce the desired pyridine derivatives .


Molecular Structure Analysis

The InChI code for 2,3,6-Tribromo-5-methylpyridine is 1S/C6H4Br3N/c1-3-4(7)2-5(8)6(9)10-3/h2H,1H3 . This code provides a specific description of the compound’s molecular structure.

Scientific Research Applications

Medicinal Chemistry:

Materials Science and Liquid Crystals:

The compound’s structure suggests potential applications in materials science:

Bioactivity and Cancer Research:

While specific studies on 2,3,6-tribromo-5-methylpyridine are limited, related compounds have shown interesting effects:

Future Directions

The future directions for research on 2,3,6-Tribromo-5-methylpyridine and similar compounds could involve further exploration of their synthesis, properties, and potential applications. For instance, Suzuki cross-coupling reactions could be optimized to improve the yield of these compounds . Additionally, their potential applications as chiral dopants for liquid crystals could be further investigated .

properties

IUPAC Name

2,3,6-tribromo-5-methylpyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4Br3N/c1-3-2-4(7)6(9)10-5(3)8/h2H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXEWSVZWDLDXRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N=C1Br)Br)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4Br3N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60652105
Record name 2,3,6-Tribromo-5-methylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60652105
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

329.81 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3,6-Tribromo-5-methylpyridine

CAS RN

393516-82-0
Record name 2,3,6-Tribromo-5-methylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60652105
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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